physicochemical characteristics of 2-Hexyl-1-dodecanol
physicochemical characteristics of 2-Hexyl-1-dodecanol
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Hexyl-1-dodecanol
Introduction
2-Hexyl-1-dodecanol (CAS No: 110225-00-8) is a C18 branched-chain primary alcohol. It belongs to the class of Guerbet alcohols, which are known for their unique molecular architecture that imparts distinct and valuable properties compared to their linear-chain counterparts.[1] The branching disrupts crystal lattice formation, resulting in significantly lower melting points and excellent fluidity, even at low temperatures.[1] While a linear C18 alcohol like 1-octadecanol is a waxy solid at room temperature, 2-Hexyl-1-dodecanol remains a liquid.[1]
This technical guide provides a comprehensive overview of the , its synthesis, and its applications, with a focus on data relevant to researchers, scientists, and drug development professionals. It is important to note that much of the detailed experimental data in scientific literature is for the closely related C16 analogue, 2-Hexyl-1-decanol (CAS No: 2425-77-6). Where data for the C18 alcohol is unavailable, data for the C16 analogue is provided for comparison, as their properties and reaction mechanisms are very similar.
Physicochemical Characteristics
The physical and chemical properties of 2-Hexyl-1-dodecanol are summarized below. Its branched, saturated hydrocarbon chain provides high oxidative and thermal stability, while the primary hydroxyl group remains reactive for various chemical modifications.[1]
Quantitative Data Summary
The key quantitative physicochemical properties for 2-Hexyl-1-dodecanol (C18) and its commonly referenced analogue 2-Hexyl-1-decanol (C16) are presented in the tables below for easy comparison.
Table 1: Physicochemical Properties of 2-Hexyl-1-dodecanol (C18)
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 110225-00-8 | [1][2] |
| Molecular Formula | C₁₈H₃₈O | [1][3] |
| Molecular Weight | 270.50 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Melting Point | -10 °C (est.); -7.5 °C | [2][4] |
| Boiling Point | 331.64 °C @ 760 mmHg (est.); 120 °C @ 1 Torr | [2][4] |
| Density | 0.836 g/cm³ | [4] |
| Flash Point | 124.9 °C (est.) | [2][4] |
| Refractive Index | n20/D 1.449 | [1][4] |
| Water Solubility | 0.01745 mg/L @ 25 °C (est.) | [2] |
| logP (o/w) | 7.815 (est.) | [2] |
| Vapor Pressure | 1.11E-05 mmHg @ 25°C |[4] |
Table 2: Physicochemical Properties of 2-Hexyl-1-decanol (C16)
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 2425-77-6 | [5][6][7][8] |
| Molecular Formula | C₁₆H₃₄O | [6][7] |
| Molecular Weight | 242.44 g/mol | [6][7][9] |
| Appearance | Colorless liquid/oil | [6][10] |
| Melting Point | -21 to -15 °C | [5][8][10][11] |
| Boiling Point | 193-197 °C @ 33 mmHg | [5][8][10][11] |
| Density | 0.836 g/mL @ 25 °C | [5][8][10][11] |
| Flash Point | 159 °C (closed cup) | [5][8] |
| Refractive Index | n20/D 1.449 | [5][8][10][11] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene, chloroform, methanol | [6][11] |
| logP (o/w) | 6.66 @ 20°C | [11] |
| pKa | 15.08 ± 0.10 (Predicted) |[11] |
Experimental Protocols & Synthesis
2-Hexyl-1-dodecanol is primarily synthesized via the Guerbet reaction. An alternative route involves the hydrogenation of fatty acid esters.
Protocol 1: Guerbet Reaction Synthesis
The Guerbet reaction, discovered by Marcel Guerbet, is a dimerization of a primary alcohol to form a larger, β-branched primary alcohol.[12] For the synthesis of 2-Hexyl-1-decanol (C16), the precursor is 1-octanol.
Methodology:
-
Reactant Charging: A multi-neck flask equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a Dean-Stark apparatus is charged with the precursor alcohol (e.g., 40 g of 1-octanol).[7]
-
Catalyst Addition: An alkaline catalyst, such as granular potassium hydroxide (e.g., 1.5 wt%), and a co-catalyst, like a copper-nickel catalyst on a hydrotalcite support (e.g., 1 wt%), are added to the flask.[7]
-
Reaction Conditions: The mixture is heated under a nitrogen flow (50-60 mL/min) to the reflux temperature of the alcohol (approx. 195-200 °C).[7] The reaction is typically run for several hours (e.g., 8 hours) at a temperature up to 225 °C, with water being continuously removed via the Dean-Stark trap.[7]
-
Purification: After cooling, the reaction mixture is centrifuged to remove the catalyst and any precipitated potassium carboxylate soaps (a by-product of the Cannizzaro side reaction).[7][13] The final product is then purified by fractional vacuum distillation to separate the desired Guerbet alcohol from unreacted precursor alcohol.[1][7]
Caption: The four-step mechanism of the Guerbet reaction.
Protocol 2: Hydrogenation of Fatty Acid Esters
This alternative two-step method offers greater control over the final product structure.[1]
Methodology:
-
Ester Synthesis: A C18 branched-chain fatty acid (2-hexyldecanoic acid) is first synthesized. This acid is then esterified, typically to its methyl ester (methyl 2-hexyldecanoate).[1]
-
Catalytic Hydrogenation: The resulting fatty acid methyl ester (FAME) is subjected to high-pressure hydrogenation over a heterogeneous catalyst.[1] The catalyst is chosen to efficiently reduce the ester group to a primary hydroxyl group, yielding 2-Hexyl-1-dodecanol.[1]
Caption: Workflow for synthesis via fatty acid ester hydrogenation.
Applications in Research and Drug Development
2-Hexyl-1-dodecanol's unique properties make it a valuable compound in various scientific fields.
-
Chemical Intermediate: It serves as a high-purity, regiospecific branched compound for introducing liquidity and lubrication into formulations.[1] The primary hydroxyl group allows for subsequent reactions like esterification, ethoxylation, and propoxylation to create derivatives with unique characteristics.[1][2]
-
Specialty Solvent: Its branched structure and hydrophobic nature make it an excellent solvent for nonpolar compounds.[1] This property is leveraged in extraction and purification processes.[1]
-
Drug Development & Analysis: A significant application is its use as an organic solvent in advanced extraction techniques for bioanalysis.[1] Specifically, 2-Hexyl-1-decanol is used in Parallel Artificial Liquid Membrane Extraction (PALME) to isolate non-polar acidic drugs from human plasma samples prior to analysis.[10][11]
-
Cosmetic and Pharmaceutical Formulations: Due to its low irritation potential, liquidity, and emollient properties, it is used as a skin-conditioning agent and solvent in cosmetic and pharmaceutical preparations.[1][10][11][14]
Workflow: Parallel Artificial Liquid Membrane Extraction (PALME)
The PALME technique is used for sample preparation in bioanalysis, where 2-Hexyl-1-decanol can function as the organic liquid membrane.
Caption: Workflow for drug extraction using PALME.
References
- 1. 1-Dodecanol, 2-hexyl- | 110225-00-8 | Benchchem [benchchem.com]
- 2. 2-hexyl-1-dodecanol, 110225-00-8 [thegoodscentscompany.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. 2-Hexyl-1-decanol 97 2425-77-6 [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. 2-Hexyl-1-decanol synthesis - chemicalbook [chemicalbook.com]
- 8. 2-Hexyl-1-decanol 97 2425-77-6 [sigmaaldrich.com]
- 9. 2-Hexyl-1-decanol | C16H34O | CID 95337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Hexyl-1-decanol | 2425-77-6 [chemicalbook.com]
- 11. 2-Hexyl-1-decanol CAS:2425-77-6 – boyangchemical Suppliers [boyang-chemical.com]
- 12. aocs.org [aocs.org]
- 13. researchgate.net [researchgate.net]
- 14. 2-hexyl decan-1-ol, 2425-77-6 [thegoodscentscompany.com]
